1-Benzothiophen-2-yl(pyrrolidin-1-yl)methanone
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Overview
Description
1-Benzothiophen-2-yl(pyrrolidin-1-yl)methanone is a chemical compound that features a benzothiophene ring fused with a pyrrolidine moiety
Preparation Methods
The synthesis of 1-Benzothiophen-2-yl(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Attachment of Pyrrolidine: The pyrrolidine moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiophene derivative with pyrrolidine in the presence of a suitable base, such as sodium hydride, under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzothiophen-2-yl(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux.
Scientific Research Applications
1-Benzothiophen-2-yl(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions with amino acid residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-Benzothiophen-2-yl(pyrrolidin-1-yl)methanone can be compared with similar compounds such as:
Benzothiophene Derivatives: Compounds like 1-Benzothiophen-3-yl(pyrrolidin-1-yl)methanone share structural similarities but differ in the position of the pyrrolidine attachment, leading to different biological activities.
Pyrrolidine Derivatives: Compounds like 1-(2-Pyrrolidinyl)benzothiophene have the pyrrolidine moiety attached to different positions on the benzothiophene ring, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-13(14-7-3-4-8-14)12-9-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHAZINSSGVBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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